BenchChemオンラインストアへようこそ!

1-(cyclohexyloxy)-4-phenylphthalazine

PDE5 Inhibition Structure-Activity Relationship Phthalazine Scaffold

This 4-phenylphthalazine derivative features a 1-cyclohexyloxy substituent, creating a unique steric and electronic profile distinct from known PDE inhibitors like MY-5445. It is an essential building block for medicinal chemistry campaigns exploring PDE selectivity or novel chemical space. Procure as a high-purity synthetic intermediate to enable your advanced SAR investigations—structural differentiation verified by the absence of direct target engagement data, ensuring its value as a genuine research tool.

Molecular Formula C20H20N2O
Molecular Weight 304.4 g/mol
Cat. No. B3832846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(cyclohexyloxy)-4-phenylphthalazine
Molecular FormulaC20H20N2O
Molecular Weight304.4 g/mol
Structural Identifiers
SMILESC1CCC(CC1)OC2=NN=C(C3=CC=CC=C32)C4=CC=CC=C4
InChIInChI=1S/C20H20N2O/c1-3-9-15(10-4-1)19-17-13-7-8-14-18(17)20(22-21-19)23-16-11-5-2-6-12-16/h1,3-4,7-10,13-14,16H,2,5-6,11-12H2
InChIKeySGZNMNVEGFLPSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Cyclohexyloxy)-4-phenylphthalazine: Basic Identity and Role as a Phthalazine-Based Scaffold


1-(Cyclohexyloxy)-4-phenylphthalazine is a synthetic organic compound belonging to the 4-phenylphthalazine class. Its structure combines a phthalazine core with a 4-phenyl group and a 1-cyclohexyloxy substituent. The compound has the molecular formula C20H20N2O and a molecular weight of 304.4 g/mol . Publicly available databases and literature indicate that this compound is primarily referenced as a building block in organic synthesis and as a structural analog of known PDE inhibitors, such as MY-5445. However, a systematic review reveals an absence of published, direct head-to-head pharmacological comparisons with close structural analogs. Consequently, its baseline identity for scientific procurement is currently defined by its structural novelty rather than by a robust set of comparative performance metrics.

1-(Cyclohexyloxy)-4-phenylphthalazine: Why In-Class Analogs Cannot Be Assumed Interchangeable


The 4-phenylphthalazine class, including known inhibitors like MY-5445 (1-(3-chloroanilino)-4-phenylphthalazine), exhibits profound sensitivity to the nature of the 1-substituent. MY-5445 is a potent and selective PDE5 inhibitor (IC50 = 0.5-0.6 µM) , whereas its 1-cyclohexyloxy analog, 1-(cyclohexyloxy)-4-phenylphthalazine, lacks published data to confirm comparable potency, selectivity, or even primary target engagement. The substitution of a 3-chloroanilino group with a cyclohexyloxy group represents a fundamental change in electronic, steric, and hydrogen-bonding character [1]. Therefore, it is scientifically invalid to assume functional interchangeability between this compound and other commercially available 4-phenylphthalazine derivatives for biological assays or medicinal chemistry campaigns without explicit target-specific data.

1-(Cyclohexyloxy)-4-phenylphthalazine: Quantified Differentiation and Procurement Evidence


Procurement Note: No Direct Head-to-Head Comparative Evidence Available for PDE5 or Other Established Targets

An exhaustive search of primary research papers, patents, and authoritative databases (PubChem, ChEMBL, BindingDB) yielded no quantitative data for 1-(cyclohexyloxy)-4-phenylphthalazine against any established pharmacological target for which a close analog has published data. Specifically, while the comparator MY-5445 (1-(3-chloroanilino)-4-phenylphthalazine) consistently demonstrates PDE5 inhibition with IC50 values of 0.5-0.6 µM and Ki of 1.3 µM , no corresponding inhibition data, selectivity profile, or functional assay results were found for the target compound. Furthermore, no direct comparative study between the two compounds was identified. This represents a critical evidence gap for scientific selection.

PDE5 Inhibition Structure-Activity Relationship Phthalazine Scaffold

Pharmacological Target Gap: No Published Kinase or PDE4 Inhibition Profile

Extensive patent literature describes cyclohexyloxy-substituted heterocycles as tyrosine kinase inhibitors, and the phthalazine scaffold is a key feature of numerous PDE4 inhibitor programs. However, no source provides quantitative IC50 or Ki data for 1-(cyclohexyloxy)-4-phenylphthalazine against any kinase (e.g., VEGFR, EGFR, JAK2) or against PDE4 isozymes. In direct contrast, related 1-amino-4-phenylphthalazine derivatives have been published with VEGFR-2 IC50 values as low as 3.1 µM [1]. The absence of comparable data for the target compound prevents any claim of similar or improved potency, selectivity, or even target class membership.

Kinase Inhibition PDE4 Inhibition Tyrosine Kinase

1-(Cyclohexyloxy)-4-phenylphthalazine: Scientifically Grounded Application Scenarios Based on Available Evidence


Exploratory Scaffold-Hopping and SAR Expansion in PDE Inhibitor Programs

Although no direct PDE5 or PDE4 data exists for 1-(cyclohexyloxy)-4-phenylphthalazine , its structural divergence from the known inhibitor MY-5445 makes it a valuable tool for probing the effects of a bulky, oxygen-linked cyclohexyl group on PDE subtype selectivity and potency. A laboratory lacking a validated SAR model cannot substitute this compound for MY-5445, but could strategically use it in a panel of novel 1-substituted phthalazines to systematically explore new chemical space, provided that an initial screening infrastructure is in place. Such use is contingent upon the lab's capacity to generate its own comparative data.

Building Block for Complex Molecule Synthesis, Not Biological Assay

Based on the limited vendor documentation, the primary substantiated use of 1-(cyclohexyloxy)-4-phenylphthalazine is as a synthetic intermediate for constructing more complex molecular architectures . Its value in procurement is therefore rooted in its chemical reactivity and the synthetic tractability offered by the cyclohexyloxy substitution pattern, which can act as a protecting group or a point of further functionalization. This is a purely chemistry-driven application scenario, distinct from any biological end-point.

Negative Control or Selectivity Probe for PDE5 (with Caution)

Given that MY-5445 is an established PDE5 inhibitor, a scientist might consider 1-(cyclohexyloxy)-4-phenylphthalazine as a potential selectivity probe, under the hypothesis that the altered 1-substituent abrogates PDE5 activity. However, without experimental confirmation, this remains a hypothesis. The compound cannot be procured as a verified negative control. Its use in this capacity requires the end-user to experimentally confirm inactivity against PDE5 before drawing mechanistic conclusions .

Quote Request

Request a Quote for 1-(cyclohexyloxy)-4-phenylphthalazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.